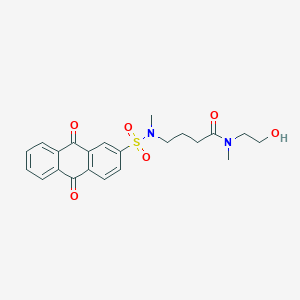![molecular formula C10H18O2 B2381291 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248300-46-9](/img/structure/B2381291.png)
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,8,8-Tetramethyl-1,6-dioxaspiro[25]octane is an organic compound with the molecular formula C10H18O2 It is characterized by its spirocyclic structure, which includes a dioxaspiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of appropriate ketones with diols under acidic or basic conditions to form the spirocyclic structure. Specific details on the reaction conditions and catalysts used can vary, but common methods include:
Acid-catalyzed cyclization: Using strong acids like sulfuric acid or p-toluenesulfonic acid to promote the formation of the spiro ring.
Base-catalyzed cyclization: Employing bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution reagents: Various halogens, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols.
科学研究应用
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用机制
The mechanism of action of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into certain binding sites, influencing biological processes. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular level.
相似化合物的比较
Similar Compounds
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: A similar compound with a slightly different structure, known for its use in fragrance chemistry.
2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A product of the ring-opening reaction of related spiro compounds, used in various chemical applications.
Uniqueness
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be suitable.
属性
IUPAC Name |
4,4,8,8-tetramethyl-1,6-dioxaspiro[2.5]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-11-6-9(3,4)10(8)7-12-10/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYCIJQSHUXAOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(C12CO2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)
![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
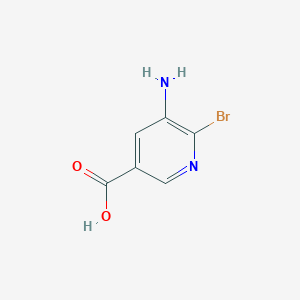
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2381217.png)
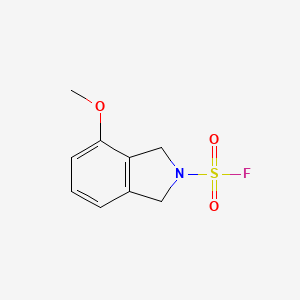
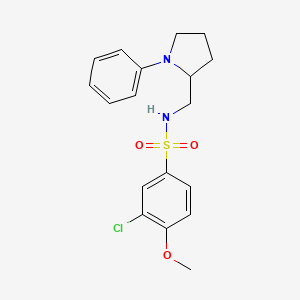
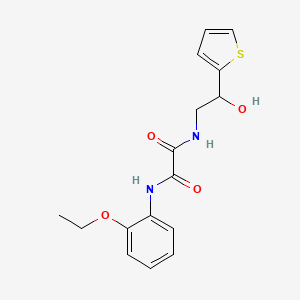

![2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
